molecular formula C15H21N3 B2933289 1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 1270875-52-9

1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine

Cat. No. B2933289
CAS RN: 1270875-52-9
M. Wt: 243.354
InChI Key: ZISQMYUWFBWNEX-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine, also known as PAPP, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PAPP belongs to the class of piperidine compounds and has been studied for its ability to modulate the activity of certain enzymes in the body.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine involves its ability to bind to and inhibit the activity of IGFBP-4 and IGFBP-5. These proteins are known to bind to IGF-1 and regulate its activity. By inhibiting the activity of IGFBP-4 and IGFBP-5, this compound can increase the bioavailability of IGF-1, which can stimulate cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have shown that this compound can increase the proliferation of osteoblasts, which are cells responsible for bone formation. This compound has also been shown to increase the differentiation of myoblasts, which are cells responsible for muscle formation. In vivo studies have shown that this compound can increase bone mineral density and muscle mass in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine in lab experiments is its ability to selectively inhibit the activity of IGFBP-4 and IGFBP-5. This allows researchers to study the effects of increased IGF-1 bioavailability on cell growth and differentiation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the scientific research of 1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine. One area of research is its potential as a therapeutic agent for conditions such as osteoporosis, muscle wasting, and cancer. Another area of research is its potential as a tool for studying the effects of increased IGF-1 bioavailability on cell growth and differentiation. Additionally, future research may focus on developing safer and more effective derivatives of this compound for use in therapeutic applications.

Synthesis Methods

The synthesis of 1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 4-piperidone hydrochloride with sodium hydride to form 4-piperidone. The second step involves the reaction of 4-piperidone with propargyl bromide to form 1-(prop-2-yn-1-yl)piperidin-4-one. The final step involves the reaction of 1-(prop-2-yn-1-yl)piperidin-4-one with 2-(pyridin-4-yl)ethylamine to form this compound.

Scientific Research Applications

1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine has been studied for its potential as a therapeutic agent in several scientific research applications. One of the main areas of research is its ability to inhibit the activity of certain enzymes in the body. This compound has been shown to inhibit the activity of insulin-like growth factor binding protein-4 (IGFBP-4) and insulin-like growth factor binding protein-5 (IGFBP-5). These proteins are known to regulate the activity of insulin-like growth factor-1 (IGF-1), which plays a key role in cell growth and differentiation. By inhibiting the activity of IGFBP-4 and IGFBP-5, this compound can increase the bioavailability of IGF-1, which may have therapeutic benefits in conditions such as osteoporosis, muscle wasting, and cancer.

properties

IUPAC Name

1-prop-2-ynyl-N-(2-pyridin-4-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-11-18-12-6-15(7-13-18)17-10-5-14-3-8-16-9-4-14/h1,3-4,8-9,15,17H,5-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISQMYUWFBWNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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